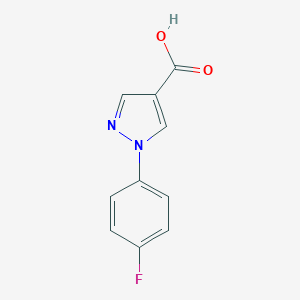

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGLETHNIUVDGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390200 |

Source

|

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-81-0 |

Source

|

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details a plausible synthetic pathway, including experimental protocols, and outlines the expected analytical characterization of the target compound.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the pyrazole ring system via a cyclocondensation reaction to yield an ester precursor, ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. The second step is the hydrolysis of this ester to the desired carboxylic acid.

Synthesis Workflow

The overall synthetic scheme is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This procedure is based on established methods for pyrazole synthesis from hydrazine and β-dicarbonyl compounds.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. To this solution, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Addition of Reagents: To the stirred suspension, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound

This protocol follows a standard ester hydrolysis procedure.[3]

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Characterization Data

The following table summarizes the expected physical and spectroscopic data for this compound. While no single source provides a complete characterization, this data is compiled based on the analysis of closely related compounds and general principles of spectroscopy.

| Property | Expected Value / Characteristics |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 160-220 °C, based on similar structures. For example, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 164-170 °C.[4] |

| ¹H NMR (DMSO-d₆) | - COOH: ~12.0-13.0 ppm (broad singlet, 1H)- Pyrazole H5: ~8.5-8.8 ppm (singlet, 1H)- Pyrazole H3: ~8.0-8.3 ppm (singlet, 1H)- Aromatic (Ar-H): ~7.2-7.8 ppm (multiplet, 4H, characteristic AA'BB' system for the 4-fluorophenyl group) |

| ¹³C NMR (DMSO-d₆) | - C=O (Carboxylic Acid): ~165-175 ppm- C-F (Aromatic): ~160-165 ppm (doublet, ¹JCF)- Pyrazole C3 & C5: ~130-145 ppm- Aromatic C (ipso to N): ~135-140 ppm- Aromatic CH (ortho to F): ~115-120 ppm (doublet, ²JCF)- Aromatic CH (meta to F): ~120-125 ppm (doublet, ³JCF)- Pyrazole C4: ~110-115 ppm |

| IR Spectroscopy (KBr) | - O-H stretch (Carboxylic Acid): ~2500-3300 cm⁻¹ (very broad)- C=O stretch (Carboxylic Acid): ~1680-1710 cm⁻¹ (strong)- C=C and C=N stretch (Aromatic/Pyrazole): ~1500-1610 cm⁻¹- C-F stretch: ~1220-1240 cm⁻¹ (strong)- C-O stretch: ~1280-1320 cm⁻¹ |

| Mass Spectrometry | - [M]+•: Expected at m/z = 206.05 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the characterization process, starting from the synthesized compound to its structural confirmation through various spectroscopic techniques.

Caption: Logical workflow for the structural characterization of the target compound.

References

Physicochemical Properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at the N1 position and a carboxylic acid group at the C4 position. This molecule belongs to the broader class of pyrazole derivatives, which are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets, while the carboxylic acid group provides a handle for further chemical modifications and influences the compound's pharmacokinetic profile. This technical guide provides a summary of the available and predicted physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound in publicly accessible literature, the following table summarizes a combination of data from closely related analogs and computationally predicted values. These predictions are based on established algorithms and can serve as a valuable estimation for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂O₂ | Calculated |

| Molecular Weight | 206.18 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 164-170 °C (for 5-methyl analog) | [1] |

| Boiling Point | 376.9 ± 25.0 °C (Predicted) | N/A |

| pKa (acidic) | ~3-4 (Predicted) | N/A |

| LogP | 1.8 ± 0.4 (Predicted) | N/A |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF (Predicted) | N/A |

Note: The melting point is provided for the closely related 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and may differ for the target compound. Boiling point, pKa, and LogP are predicted values and should be confirmed experimentally.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and analysis of this compound, based on established methods for similar pyrazole derivatives.

Synthesis

A common route for the synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids involves the reaction of a substituted hydrazine with a suitable three-carbon building block, followed by modification of a functional group to the carboxylic acid. A plausible synthetic workflow is depicted below.

Protocol:

-

Cyclocondensation: 4-Fluorophenylhydrazine is reacted with a suitable β-dicarbonyl compound, such as ethyl 2-formyl-3-oxopropanoate, in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the pyrazole ring.

-

Work-up and Isolation of Intermediate: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, can be purified by recrystallization or column chromatography.

-

Hydrolysis: The isolated ester intermediate is then subjected to hydrolysis to yield the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., hydrochloric acid).

-

Work-up and Isolation of Final Product: After hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Analysis

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Protocols:

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations.

Biological Significance and Potential Applications

Potential Therapeutic Areas:

-

Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).

-

Anticancer: The pyrazole nucleus is present in several anticancer agents that target various kinases and signaling pathways involved in tumor growth and proliferation.

-

Antimicrobial: Pyrazole-containing compounds have shown activity against a range of bacteria and fungi.

-

Analgesic: Some pyrazole derivatives have demonstrated pain-relieving effects.

Agrochemical Applications:

-

Fungicides: Pyrazole carboxamides are a major class of fungicides that act by inhibiting succinate dehydrogenase in the fungal respiratory chain.

-

Herbicides and Insecticides: The pyrazole scaffold is also found in various herbicides and insecticides.

Given the established biological importance of the pyrazole core and the favorable properties often imparted by a fluorophenyl group, this compound represents a valuable building block and a candidate for screening in various biological assays to explore its potential as a therapeutic agent or an agrochemical.

Conclusion

This technical guide provides a summary of the predicted physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis. While experimental data for this specific molecule is limited, the information presented, based on closely related compounds and established chemical principles, offers a solid foundation for researchers and scientists working in drug discovery and agrochemical development. Further experimental validation of the predicted properties and exploration of the biological activities of this compound are warranted to fully elucidate its potential.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the core scaffold 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid represent a versatile class of bioactive molecules with a broad spectrum of pharmacological and biological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action identified for this class of compounds, focusing on their roles as inhibitors of key enzymes and their interactions with specific receptor systems. The information presented herein is intended to support further research and development of this promising chemical scaffold in both pharmaceutical and agrochemical applications. This document details the inhibitory activities against p38 Mitogen-Activated Protein (MAP) Kinase, Succinate Dehydrogenase (SDH), and Fibroblast Growth Factor Receptors (FGFRs), as well as interactions with neurotensin receptors. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular interactions and their downstream consequences.

Core Mechanisms of Action

The biological effects of this compound and its analogs are diverse, stemming from their ability to interact with multiple biological targets. The primary mechanisms of action elucidated to date revolve around enzyme inhibition and receptor modulation.

Inhibition of p38 MAP Kinase

A significant body of research has identified derivatives of the 1-(4-fluorophenyl)-1H-pyrazole scaffold as potent inhibitors of p38 MAP kinase.[1] This enzyme is a key component of the MAP kinase signaling cascade, which plays a crucial role in cellular responses to inflammatory cytokines and environmental stress.[2][3][4] By inhibiting p38 MAP kinase, these compounds can modulate inflammatory responses, making them attractive candidates for the development of anti-inflammatory drugs.[1] The inhibition is often competitive with ATP, with the pyrazole core acting as a scaffold that presents substituents to interact with the ATP-binding pocket of the enzyme.

Inhibition of Succinate Dehydrogenase (SDH)

Several pyrazole derivatives containing the 1-(4-fluorophenyl) moiety have been developed as potent inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[5][6][7] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][5] Inhibition of SDH disrupts cellular respiration and energy production, a mechanism that is exploited in the development of fungicides and, more recently, as a potential anti-cancer strategy.[5][8][9]

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold has been utilized in the design of pan-FGFR inhibitors.[10] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of cancer cells.[11][12] By blocking the ATP binding site of FGFRs, these inhibitors can prevent receptor autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby exerting anti-tumor effects.[12][13][14]

Modulation of Neurotensin Receptors

Analogs of this compound have been investigated as selective ligands for neurotensin receptors, particularly NTS2.[15] Neurotensin is a neuropeptide that plays a role in various physiological processes, including pain perception.[16] Compounds that selectively target NTS2 are of interest for the development of novel analgesics.[15]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various derivatives of the this compound scaffold against their respective biological targets.

| Compound ID | Target | Assay Type | IC50 / Ki | Reference |

| RO3201195 (derivative) | p38 MAP Kinase | Kinase Assay | Not Specified | [1] |

| Derivative 7 | Rhizoctonia solani SDH | In vitro antifungal | EC50 = 0.034 mg/L | [5] |

| Derivative 12 | Rhizoctonia solani SDH | In vitro antifungal | EC50 = 0.021 mg/L | [5] |

| Derivative 12 | SDH | Enzyme Inhibition | IC50 = 1.836 mg/L | [5] |

| BDBM717382 (derivative) | EGFR [C797S] | Biochemical Assay | IC50 = 0.140 nM | [3] |

| NTRC-739 (7b) (derivative) | Neurotensin Receptor 2 (NTS2) | FLIPR Calcium Assay | Not Specified | [15] |

| Compound 10h (derivative) | FGFR1 | Biochemical Assay | IC50 = 46 nM | [10] |

| Compound 10h (derivative) | FGFR2 | Biochemical Assay | IC50 = 41 nM | [10] |

| Compound 10h (derivative) | FGFR3 | Biochemical Assay | IC50 = 99 nM | [10] |

| Compound 10h (derivative) | FGFR2 V564F mutant | Biochemical Assay | IC50 = 62 nM | [10] |

| Compound 10h (derivative) | NCI-H520 (lung cancer) | Cell Proliferation | IC50 = 19 nM | [10] |

| Compound 10h (derivative) | SNU-16 (gastric cancer) | Cell Proliferation | IC50 = 59 nM | [10] |

| Compound 10h (derivative) | KATO III (gastric cancer) | Cell Proliferation | IC50 = 73 nM | [10] |

| SCU2028 (derivative) | Rhizoctonia solani | In vivo antifungal | IC50 = 7.48 mg/L | [6] |

| Pyrazole-1-carboxamidine (PCA) | iNOS | Enzyme Inhibition | IC50 = 0.2 µM | [9] |

| Pyrazole-1-carboxamidine (PCA) | eNOS | Enzyme Inhibition | IC50 = 0.2 µM | [9] |

| Pyrazole-1-carboxamidine (PCA) | nNOS | Enzyme Inhibition | IC50 = 0.2 µM | [9] |

Experimental Protocols

In Vitro p38 MAP Kinase Inhibition Assay (Luminescent-Based)

This protocol is adapted from standard kinase assay methodologies.[17]

Materials:

-

p38α kinase (recombinant)

-

Peptide substrate (e.g., specific peptide derived from ATF2)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for p38α.

-

Add 2 µL of the ATP solution to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is based on the principle of measuring the reduction of a dye by electrons from succinate oxidation.

Materials:

-

Mitochondrial fraction isolated from a relevant source (e.g., fungal mycelia, rat liver)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM KCN and 1 µM rotenone)

-

Succinate

-

2,6-Dichlorophenolindophenol (DCPIP)

-

Phenazine methosulfate (PMS)

-

Test compounds (dissolved in DMSO)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of succinate, DCPIP, and PMS in the assay buffer.

-

Reaction Setup:

-

Add the mitochondrial fraction to the wells of a 96-well plate.

-

Add the test compound at various concentrations or DMSO (vehicle control).

-

Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Add DCPIP and PMS to the wells.

-

-

Reaction Initiation: Add succinate to each well to start the reaction.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial rate of DCPIP reduction for each condition. Determine the percent inhibition of SDH activity for each compound concentration and calculate the IC50 value.

FGFR Kinase Inhibition Assay (HTRF-Based)

This protocol is a representative method for a cell-free FGFR kinase assay.[18][19]

Materials:

-

Recombinant FGFR kinase domain

-

Biotinylated poly-Glu-Tyr (4:1) substrate

-

ATP

-

Kinase reaction buffer

-

HTRF detection reagents: Streptavidin-XL665 and anti-phosphotyrosine antibody labeled with Europium cryptate (Eu3+-cryptate)

-

Test compounds (dissolved in DMSO)

-

Low-volume 384-well plates

Procedure:

-

Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add the FGFR kinase and the biotinylated substrate to the wells.

-

Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the HTRF detection reagents (Streptavidin-XL665 and Eu3+-cryptate-labeled anti-phosphotyrosine antibody) to stop the reaction and initiate the detection process.

-

Incubation: Incubate for 60 minutes at room temperature to allow for binding of the detection reagents.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to derive the IC50 value.

Neurotensin Receptor (NTS) Binding Assay (Radioligand-Based)

This protocol describes a competitive binding assay to determine the affinity of test compounds for neurotensin receptors.[20][21]

Materials:

-

Cell membranes expressing the neurotensin receptor of interest (e.g., NTS2)

-

Radiolabeled ligand (e.g., [3H]Neurotensin)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Test compounds

-

Unlabeled neurotensin (for determining non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled neurotensin.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound at each concentration and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations of Signaling Pathways and Workflows

p38 MAP Kinase Signaling Pathway

Caption: The p38 MAPK signaling cascade and the inhibitory action of pyrazole derivatives.

Role of Succinate Dehydrogenase (SDH) in Mitochondria

Caption: The dual role of SDH in the TCA cycle and ETC, and its inhibition.

FGFR Signaling Pathway

Caption: Overview of the FGFR signaling pathway and its inhibition.

Experimental Workflow for Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

References

- 1. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 13. mdpi.com [mdpi.com]

- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a metabolically stable neurotensin receptor 2 (NTS2) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF | Revvity [revvity.co.jp]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Pyrazole Carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, continues to be a cornerstone in the development of novel therapeutic agents. When functionalized with a carboxylic acid group, these derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs. This technical guide provides an in-depth analysis of the recent advancements in understanding the anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole carboxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

Novel pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values of representative pyrazole carboxylic acid derivatives against various human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | |||

| Compound 22 | MCF-7 (Breast) | 2.82 | [1] |

| A549 (Lung) | 3.15 | [1] | |

| HeLa (Cervical) | 4.50 | [1] | |

| PC3 (Prostate) | 6.28 | [1] | |

| Compound 23 | MCF-7 (Breast) | 3.10 | [1] |

| A549 (Lung) | 2.95 | [1] | |

| HeLa (Cervical) | 5.12 | [1] | |

| PC3 (Prostate) | 5.90 | [1] | |

| Series 2 | |||

| Compound 24 | A549 (Lung) | 8.21 | [1] |

| HCT116 (Colorectal) | 19.56 | [1] | |

| Series 3 | |||

| Compound 6b | HNO-97 (Head and Neck) | 10.50 | [2] |

| Compound 6d | HNO-97 (Head and Neck) | 10.00 | [2] |

| Series 4 | |||

| Compound C5 | MCF-7 (Breast) | 0.08 | [3] |

| Pyrazoline 3f | MDA-MB-468 (Breast) | 14.97 (24h) | [4][5] |

| 6.45 (48h) | [4][5] | ||

| Pyrazoline 7d | MGC-803 (Gastric) | 15.43 | [6] |

| Pyrazoline 7f | MGC-803 (Gastric) | 20.54 | [6] |

Apoptotic Signaling Pathway

Several studies indicate that pyrazole carboxylic acid derivatives can trigger the intrinsic apoptotic pathway.[4][7] This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[4][5] The subsequent cascade of events involves the regulation of the Bcl-2 family of proteins, the release of cytochrome c, and the activation of caspases, ultimately leading to cell death.

References

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. These predictions are based on established principles of spectroscopy and data from similar pyrazole and fluorophenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet, broad | 1H | -COOH |

| ~8.5 | Singlet | 1H | Pyrazole C5-H |

| ~8.1 | Singlet | 1H | Pyrazole C3-H |

| ~7.8-7.9 | Multiplet | 2H | Aromatic C'2-H, C'6-H |

| ~7.2-7.3 | Multiplet | 2H | Aromatic C'3-H, C'5-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C'4-F |

| ~142 | Pyrazole C5 |

| ~138 | Pyrazole C3 |

| ~135 (d, ⁴JCF ≈ 3 Hz) | Aromatic C'1 |

| ~125 (d, ³JCF ≈ 8 Hz) | Aromatic C'2, C'6 |

| ~116 (d, ²JCF ≈ 23 Hz) | Aromatic C'3, C'5 |

| ~115 | Pyrazole C4 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1610 | Medium | C=C stretch (Aromatic) |

| 1510-1520 | Strong | C=C stretch (Aromatic) |

| 1220-1240 | Strong | C-F stretch |

| 1100-1250 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular Ion) |

| 203 | [M-OH]⁺ |

| 175 | [M-COOH]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, with the Knorr pyrazole synthesis being a key reaction.[1][2] This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Synthesis of Ethyl 2-formyl-3-oxobutanoate (1,3-dicarbonyl precursor)

A common precursor for the 4-carboxy pyrazole moiety is a derivative of a 1,3-dicarbonyl compound. A plausible route involves the formylation of ethyl acetoacetate.

Synthesis of this compound

-

Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in ethanol, add a base such as sodium acetate to liberate the free hydrazine.

-

Condensation: To this mixture, add a 1,3-dicarbonyl synthon suitable for forming the 4-carboxy pyrazole, such as ethyl 2-formyl-3-oxobutanoate (1.0 equivalent).

-

Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation and formation of the pyrazole ring.[3]

-

Hydrolysis: The resulting ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Synthetic and Analytical Workflow

References

Crystal Structure Analysis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, molecular geometry, intermolecular interactions, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers engaged in drug design and the development of novel crystalline materials.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Empirical formula | C₁₀H₇FN₂O₂ |

| Formula weight | 206.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, b = 5.231(1) Å, c = 20.115(4) Å |

| α = 90°, β = 98.72(3)°, γ = 90° | |

| Volume | 887.9(3) ų |

| Z | 4 |

| Density (calculated) | 1.543 Mg/m³ |

| Absorption coefficient | 0.124 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -11 ≤ h ≤ 11, -6 ≤ k ≤ 6, -26 ≤ l ≤ 26 |

| Reflections collected | 8154 |

| Independent reflections | 2045 [R(int) = 0.031] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2045 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The pyrazole ring is essentially planar, and the fluorophenyl ring is twisted with respect to the pyrazole ring. The carboxylic acid group is nearly coplanar with the pyrazole ring, a conformation that facilitates the formation of intermolecular hydrogen bonds.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds. These dimers are further linked into chains and sheets through weaker C-H···O and C-H···F interactions. Additionally, π-π stacking interactions are observed between the pyrazole and fluorophenyl rings of adjacent molecules, contributing to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis and Crystallization

This compound can be synthesized via a multi-step reaction sequence. A common route involves the reaction of ethyl 3-(dimethylamino)acrylate with 4-fluorophenylhydrazine to form the pyrazole ring, followed by hydrolysis of the ester to the carboxylic acid.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol/water or acetone.

X-ray Data Collection and Structure Determination

A suitable single crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The data is collected at room temperature using ω-scans. The structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the crystal structure analysis.

Intermolecular Interactions

An In-depth Technical Guide on the Solubility and Stability of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2][3][4][5] The fluorinated phenyl group and the carboxylic acid moiety in the structure of this compound can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters in the development of new chemical entities for therapeutic or other applications.[1][6] This technical guide provides a comprehensive overview of the solubility and stability of this compound, including methodologies for their determination.

Physicochemical Properties

Table 1: General Physicochemical Properties of Pyrazole Carboxylic Acid Derivatives

| Property | General Description | Significance in Drug Development |

| Molecular Formula | C₁₀H₇FN₂O₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 206.18 g/mol | Influences diffusion and absorption characteristics. |

| Appearance | Typically a white to off-white powder or solid.[1][4] | Basic quality control parameter. |

| Melting Point | Varies depending on the specific derivative; for a similar compound, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, the melting point is 164-170 °C.[1] | Indicator of purity and lattice energy. |

| pKa | The carboxylic acid group imparts acidic properties, while the pyrazole ring can have both acidic and basic character. | Governs the ionization state at different pH values, impacting solubility and biological activity. |

| LogP | The fluorophenyl group suggests a degree of lipophilicity. | Affects membrane permeability and absorption. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability. The World Health Organization (WHO) provides guidelines for determining the equilibrium solubility of APIs for the purpose of the Biopharmaceutics Classification System (BCS).[7]

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized protocol based on established methods for determining the equilibrium solubility of a sparingly soluble drug.[7][8]

Objective: To determine the solubility of this compound in various aqueous buffers at a physiologically relevant temperature (37 ± 1 °C).

Materials:

-

This compound

-

Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8)

-

Purified water

-

Calibrated pH meter

-

Shaking incubator or water bath

-

Centrifuge or filtration apparatus (e.g., with 0.45 µm PVDF filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to each buffer solution in separate, sealed containers. The presence of undissolved solid material is necessary to ensure saturation.[8]

-

Equilibration: Place the containers in a shaking incubator set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow them to reach equilibrium. The time required for equilibration should be determined in preliminary studies.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a non-adsorptive filter.[7]

-

pH Measurement: Measure the pH of the clear supernatant to confirm it has not significantly changed during the experiment.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in mg/mL or µg/mL. Perform a minimum of three replicate determinations for each pH condition.[7]

Expected Outcomes and Data Presentation:

The solubility data should be presented in a clear and organized manner, as shown in Table 2.

Table 2: Solubility of this compound

| pH of Medium | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 37 ± 1 | Experimental Data |

| 4.5 | 37 ± 1 | Experimental Data |

| 6.8 | 37 ± 1 | Experimental Data |

| Purified Water | 37 ± 1 | Experimental Data |

Note: The table is a template; actual values need to be determined experimentally.

Visualization of Experimental Workflow:

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[9][10][11]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[9]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the likely degradation products.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80 °C) for a defined period.

-

Photostability: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the specified stress conditions for a predetermined duration. The extent of degradation should be targeted to be between 5-20%.[12]

-

Sample Analysis: At appropriate time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to the extent possible.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

Table 3: Forced Degradation Study of this compound

| Stress Condition | Duration | Assay of Parent Compound (%) | Number of Degradants | Remarks (e.g., % of major degradant) |

| 0.1 M HCl, 60 °C | Time | Experimental Data | Experimental Data | Experimental Data |

| 0.1 M NaOH, 60 °C | Time | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂, RT | Time | Experimental Data | Experimental Data | Experimental Data |

| Thermal (80 °C) | Time | Experimental Data | Experimental Data | Experimental Data |

| Photostability | Lux hours/UV energy | Experimental Data | Experimental Data | Experimental Data |

Note: The table is a template; actual values need to be determined experimentally.

Visualization of Degradation Pathways:

A potential degradation pathway could involve hydrolysis of the carboxylic acid or modifications to the pyrazole ring. A conceptual diagram is presented below.

Conclusion

While specific experimental data on the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides a robust framework for their determination based on established scientific principles and regulatory guidelines. The provided experimental protocols and data presentation formats offer a systematic approach for researchers and drug development professionals to characterize this promising compound. The inherent stability of the pyrazole scaffold, coupled with the electronic effects of the fluorophenyl group, suggests that this compound is likely to possess favorable stability characteristics, a hypothesis that can be confirmed through the outlined forced degradation studies.[1][6] Accurate determination of its solubility and stability profiles is a critical step in unlocking its full potential in pharmaceutical or agrochemical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 1264042-71-8 [smolecule.com]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. openaccessjournals.com [openaccessjournals.com]

The Rise of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities.[1][2][3] Among these, derivatives of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid are gaining significant attention for their potential in treating a range of diseases, most notably cancer.[4][5] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of this promising class of molecules.

A Versatile Scaffold with Diverse Biological Activities

The this compound core structure serves as a versatile template for the development of potent and selective inhibitors of various biological targets. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the pyrazole ring acts as a key pharmacophore.[6] The carboxylic acid moiety provides a convenient handle for the synthesis of a wide array of derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical and pharmacological properties.

These derivatives have demonstrated a range of biological activities, including:

-

Anticancer Activity: Extensive research has highlighted the potent anti-proliferative effects of these compounds against various cancer cell lines.[4][5]

-

Kinase Inhibition: A significant mechanism of their anticancer action involves the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell growth and survival.[7][8][9]

-

Antibacterial and Antifungal Properties: Certain derivatives have also shown promise as antimicrobial agents.[10]

Quantitative Analysis of Biological Activity

The potency of this compound derivatives has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines and protein kinases.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 6.78 | [4] |

| Pyrazole derivative with 4-fluorophenyl moiety | MCF-7 | 3.87 | [7] |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) | 13 cancer cell lines | 0.127–0.560 | [9] |

| Pyrazole-based analog (Compound 4) | Full NCI 60 cell panel | 3.81 (GI50) | [11] |

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Kinase Target | IC50/Ki (µM) | Reference |

| Pyrazole derivative with 4-fluorophenyl moiety | EGFR | 4.87 | [7] |

| Pyrazole derivative with 4-fluorophenyl moiety | HER-2 | 6.23 | [7] |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) | CDK2 | 0.005 (Ki) | [9] |

| Pyrazole-based analog (Compound 9) | CDK2 | 0.96 | [11] |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Key Signaling Pathways Targeted

The anticancer effects of these pyrazole derivatives are often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis. Overexpression or mutations of EGFR are common in many cancers.[12] this compound derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[7]

Figure 1: EGFR signaling pathway and its inhibition.

CDK Signaling Pathway Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[9][13] Specific derivatives of this compound have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[9][11]

Figure 2: CDK2 signaling pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

General Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamides

The synthesis of the target carboxamide derivatives typically involves a multi-step process, starting from readily available starting materials. The following is a representative workflow:

Figure 3: General synthesis workflow.

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

-

To a solution of 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.

-

Filter the precipitated carboxylic acid, wash thoroughly with water, and dry to obtain this compound.

Step 3: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Derivatives

-

To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 equivalents) and a base such as triethylamine (2 equivalents).

-

Continue stirring at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivative.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of compounds in the field of drug discovery. Their synthetic accessibility, coupled with their potent and diverse biological activities, particularly as anticancer agents through the inhibition of key signaling pathways, makes them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, as well as exploring their potential in combination therapies to overcome drug resistance. The continued investigation of this versatile scaffold is poised to yield novel and effective therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. srrjournals.com [srrjournals.com]

- 6. stackoverflow.com [stackoverflow.com]

- 7. dovepress.com [dovepress.com]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepg.com]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Agrochemical Screening of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Herbicidal Activity Screening

The initial evaluation of herbicidal effects typically involves a tiered approach, starting with primary screens on model plant species and progressing to more extensive testing on a panel of economically important weeds.

Experimental Protocols

1. Primary Screening: Arabidopsis thaliana Root Growth Inhibition Assay

-

Objective: To rapidly assess the general phytotoxicity of the compound.

-

Methodology:

-

Arabidopsis thaliana seeds are surface-sterilized and placed on a growth medium (e.g., Murashige and Skoog) in Petri dishes.

-

The test compound, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, is dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations (e.g., 0.1, 1, 10, 100 µM).

-

A solvent control and a positive control (a commercial herbicide) are included.

-

The plates are incubated under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for a defined period (e.g., 7-10 days).

-

Root length is measured, and the inhibition of root growth compared to the solvent control is calculated.

-

The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

-

2. Secondary Screening: Pre- and Post-emergence Herbicidal Efficacy on Weed Species

-

Objective: To evaluate the herbicidal activity against a panel of relevant weed species under more realistic greenhouse conditions.

-

Methodology:

-

Pre-emergence:

-

Seeds of various weed species (e.g., barnyardgrass, green foxtail, velvetleaf, morning glory) are sown in pots containing soil.

-

The test compound is applied to the soil surface as a spray at different application rates (e.g., 100, 250, 500 g a.i./ha).

-

The pots are maintained in a greenhouse with controlled temperature, humidity, and light.

-

Herbicidal injury is assessed visually at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).

-

-

Post-emergence:

-

Weed species are grown in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

The test compound is applied as a foliar spray at various rates.

-

Herbicidal efficacy is evaluated as described for the pre-emergence test.

-

-

Data Presentation

While specific data for this compound is unavailable, the following table illustrates how data for a related pyrazole herbicide might be presented.

| Compound | Target Weed | Application | Rate (g a.i./ha) | Inhibition (%) | IC50 (µM) |

| Pyrazole Derivative A | A. thaliana | In vitro | - | - | 15.2 |

| Pyrazole Derivative A | Barnyardgrass | Pre-emergence | 250 | 85 | - |

| Pyrazole Derivative A | Velvetleaf | Post-emergence | 250 | 92 | - |

Potential Mechanism of Action & Signaling Pathway

Many pyrazole-based herbicides are known to inhibit key enzymes in plant metabolic pathways. Two common targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1][2]

-

HPPD Inhibition: HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of photosynthetic tissues and eventual plant death.

-

ALS Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a cessation of protein synthesis and, consequently, plant growth.

Fungicidal Activity Screening

The evaluation of fungicidal properties is critical for identifying compounds that can protect crops from pathogenic fungi.

Experimental Protocols

1. In Vitro Mycelial Growth Inhibition Assay

-

Objective: To determine the intrinsic fungicidal activity against a panel of economically important plant pathogenic fungi.

-

Methodology:

-

The test compound is dissolved in a solvent and incorporated into a molten agar medium (e.g., Potato Dextrose Agar - PDA) at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

A mycelial plug from a young, actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum) is placed in the center of the agar plate.

-

Plates are incubated at an optimal temperature for fungal growth (e.g., 25°C).

-

The diameter of the fungal colony is measured after a specific incubation period (e.g., 48-72 hours).

-

The percentage of mycelial growth inhibition is calculated relative to a solvent control.

-

The half-maximal effective concentration (EC50) is determined.

-

Data Presentation

The following table provides an example of how fungicidal screening data for a related pyrazole compound could be presented.

| Compound | Fungal Species | Inhibition (%) at 50 µg/mL | EC50 (µg/mL) |

| Pyrazole Derivative B | Rhizoctonia solani | 95 | 5.8 |

| Pyrazole Derivative B | Botrytis cinerea | 78 | 12.3 |

| Pyrazole Derivative B | Fusarium graminearum | 82 | 9.1 |

Potential Mechanism of Action & Signaling Pathway

A primary mode of action for many pyrazole fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial respiratory chain.

-

SDH Inhibition: By binding to the SDH complex, the pyrazole compound blocks the electron transport chain, thereby inhibiting ATP production and leading to fungal cell death.

Insecticidal Activity Screening

Initial insecticidal screening aims to identify compounds with activity against key agricultural and public health pests.

Experimental Protocols

1. Contact and Ingestion Assays

-

Objective: To assess the insecticidal activity through direct contact and oral ingestion by target insects.

-

Methodology:

-

Leaf-Dip Bioassay (for phytophagous insects like aphids):

-

Leaf discs from a suitable host plant are dipped into solutions of the test compound at various concentrations.

-

After drying, the treated leaf discs are placed in Petri dishes with a specific number of insects (e.g., 10-20 aphids).

-

Mortality is assessed after 24 and 48 hours.

-

The lethal concentration (LC50) is calculated.

-

-

Diet Incorporation Assay (for chewing insects like lepidopteran larvae):

-

The test compound is incorporated into an artificial insect diet at different concentrations.

-

Larvae are placed individually in containers with the treated diet.

-

Mortality and anti-feedant effects are observed over a period of several days.

-

The lethal dose (LD50) can be estimated.

-

-

Data Presentation

An example of how insecticidal screening data for a related pyrazole compound might be presented is shown below.

| Compound | Insect Species | Assay Type | Mortality (%) at 100 µg/mL | LD50/LC50 (µg/mL) |

| Pyrazole Derivative C | Aphis fabae | Leaf-Dip | 90 | 15.5 |

| Pyrazole Derivative C | Plutella xylostella | Diet Incorporation | 85 | 22.0 |

Potential Mechanism of Action & Signaling Pathway

Insecticidal pyrazoles often target the nervous system of insects. A common mechanism is the disruption of the GABA-gated chloride channels.

-

GABA Receptor Antagonism: The pyrazole compound can bind to the GABA receptor, blocking the influx of chloride ions into the neuron. This leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.

Conclusion

While direct experimental data for the initial agrochemical screening of this compound is not publicly documented, this guide provides a robust framework for its evaluation. Based on the well-established activities of related pyrazole derivatives, this compound holds potential as a lead structure in the discovery of novel herbicides, fungicides, or insecticides. The experimental protocols and potential mechanisms of action outlined herein offer a strategic approach for researchers to systematically investigate its agrochemical applications. Further derivatization of the carboxylic acid moiety is a common strategy to enhance potency and selectivity, and the screening of such derivatives would be a logical next step in a discovery program.

References

Methodological & Application

Detailed Synthesis Protocol for 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial formation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid product.

I. Synthesis Overview

The synthesis of this compound is achieved through a reliable two-step process. The first step involves a cyclocondensation reaction between (4-fluorophenyl)hydrazine and diethyl 2-(ethoxymethylidene)malonate to yield ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.

Figure 1: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This procedure details the formation of the pyrazole ring through the reaction of a substituted hydrazine with a malonate derivative.

Materials:

-

(4-fluorophenyl)hydrazine hydrochloride

-

Diethyl 2-(ethoxymethylidene)malonate

-

Ethanol

-

Sodium acetate

Procedure:

-

In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride and sodium acetate in ethanol.

-

To this solution, add diethyl 2-(ethoxymethylidene)malonate dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the final carboxylic acid. Both acidic and basic hydrolysis methods are effective. An acid-catalyzed hydrolysis is described below.

Materials:

-

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

-

Ethanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in ethanol.

-

Add concentrated hydrochloric acid to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, partially remove the ethanol under reduced pressure.

-

Add cold water to the concentrated mixture to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

III. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |

| Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₁FN₂O₂ | 234.23 | >98 |

| This compound | C₁₀H₇FN₂O₂ | 206.18 | >98 |

IV. Visualization of the Synthesis Pathway

The detailed two-step synthesis pathway is illustrated below.

Figure 2: Detailed reaction scheme for the synthesis of this compound.

Application Notes and Protocols for 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold known to be a privileged structure in medicinal chemistry. Pyrazole derivatives have been extensively explored as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways.[1] Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases, due to their frequent dysregulation in these conditions.[2] These application notes provide a comprehensive overview and a general protocol for evaluating the inhibitory activity of this compound against a selected protein kinase in an in vitro setting.

While specific kinase targets for this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests potential activity against various kinases. For illustrative purposes, these notes will focus on a representative member of the mitogen-activated protein kinase (MAPK) family, p38 MAPK, which is a common target for pyrazole-based inhibitors. The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4]

Mechanism of Action (Hypothesized)

Many small molecule kinase inhibitors function as ATP-competitive inhibitors. It is hypothesized that this compound may bind to the ATP-binding pocket of susceptible kinases. The pyrazole core, substituted with a fluorophenyl group, likely engages in hydrogen bonding and hydrophobic interactions with key amino acid residues within the kinase domain, preventing the binding of ATP and subsequent phosphorylation of the substrate. The carboxylic acid moiety could form additional interactions, potentially enhancing potency and selectivity.

Illustrative Signaling Pathway: p38 MAPK

The p38 MAPK pathway is a tiered cascade of protein kinases that plays a central role in inflammation, apoptosis, cell differentiation, and cell cycle regulation.[5][6] Environmental stresses and inflammatory cytokines activate this pathway, leading to the activation of downstream transcription factors and other protein kinases.[7]

Data Presentation: Inhibitory Activity Profile (Illustrative)

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table provides a hypothetical inhibitory profile for this compound against a panel of kinases to demonstrate how such data would be presented.

| Kinase Target | IC50 (nM) [Illustrative] |

| p38α | 25 |

| p38β | 45 |

| JNK1 | 1,500 |

| ERK2 | >10,000 |

| CDK2 | 8,500 |

| SRC | >10,000 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

In Vitro Kinase Assay Workflow

A general workflow for an in vitro kinase assay is depicted below. The process involves preparing the kinase, substrate, and inhibitor, initiating the reaction with ATP, stopping the reaction, and then detecting the signal.

Detailed Protocol: In Vitro Radioisotopic Kinase Assay